molecular formula C21H15F2N5O2S B2515055 N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946381-55-1

N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2515055
CAS No.: 946381-55-1
M. Wt: 439.44
InChI Key: JBDNWASWSTYBGZ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H15F2N5O2S and its molecular weight is 439.44. The purity is usually 95%.
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Biological Activity

N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature and experimental findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H15F2N5O2SC_{21}H_{15}F_{2}N_{5}O_{2}S with a molecular weight of 439.44 g/mol. The compound features a complex structure that incorporates multiple heterocycles which are often associated with biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results against human cancer cell lines such as HL-60 (human leukemia), A549 (lung cancer), and MCF7 (breast cancer). A study highlighted that certain derivatives demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
CompoundCell LineIC50 Value (µM)
Compound AHL-600.877
Compound BA5498.107
N-(3,4-difluorophenyl)-2-(...)MCF7TBD

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that some compounds activate caspases (caspase 3 and 8), which play critical roles in the apoptotic process. This suggests that N-(3,4-difluorophenyl)-2-(...) may also induce apoptosis through similar pathways .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of compounds related to N-(3,4-difluorophenyl)-2-(...) . Research has documented the antibacterial and antifungal activities of similar heterocyclic compounds:

  • Antibacterial Activity : Some derivatives have shown efficacy against various bacterial strains. For example, certain pyrido[2,3-d]pyrimidine derivatives demonstrated significant antibacterial properties in vitro .
CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18

Case Studies

Several case studies have been conducted to evaluate the biological activity of structurally similar compounds:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole-based compounds for their anticancer potential against multiple cell lines. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on the synthesis and screening of new thiazole derivatives against common pathogens. The findings revealed promising antimicrobial activity with low toxicity to normal cells .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O2S/c22-16-7-6-12(8-17(16)23)25-18(29)9-14-11-31-21-26-19-15(20(30)27(14)21)10-24-28(19)13-4-2-1-3-5-13/h1-8,10,14H,9,11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDNWASWSTYBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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